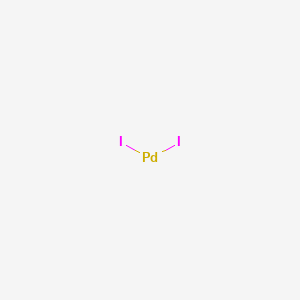

Palladium(II) iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

palladium(2+);diiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Pd/h2*1H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNUTDROYPGBMR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Pd+2].[I-].[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7790-38-7 | |

| Record name | Palladium diiodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palladium iodide (PdI2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Palladium(II) Iodide

For Researchers, Scientists, and Drug Development Professionals

Palladium(II) iodide (PdI₂), a crucial though less common precursor in palladium chemistry compared to its chloride counterpart, serves as a valuable catalyst and synthetic intermediate in various chemical transformations. Its applications span organic synthesis, including cross-coupling reactions, and materials science for the development of conductive materials and nanoparticles. This technical guide provides an in-depth overview of the core synthesis methods for this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in their practical applications.

Core Synthesis Methodologies

The preparation of this compound can be broadly categorized into three primary methodologies: the reaction of a palladium salt with an iodide source, the direct combination of the elemental constituents, and metathesis reactions. Each method offers distinct advantages and yields different polymorphs of the final product.

Precipitation from a Palladium(II) Salt Solution

This is a widely utilized laboratory-scale method that involves the reaction of a soluble palladium(II) salt with an alkali metal iodide in an aqueous solution. The insolubility of this compound in water drives the reaction to completion, leading to its precipitation.

Experimental Protocol:

A common precursor for this method is a solution of palladium in nitric acid, which forms palladium(II) nitrate (B79036) in situ.

-

Materials:

-

Palladium metal (sponge or powder)

-

Concentrated Nitric Acid (HNO₃)

-

Sodium Iodide (NaI)

-

Deionized water

-

-

Procedure:

-

In a well-ventilated fume hood, dissolve a known quantity of palladium metal in concentrated nitric acid. The reaction can be vigorous, so controlled addition is recommended. Heating may be required to ensure complete dissolution. This forms a dilute solution of palladium(II) nitrate.

-

In a separate vessel, prepare a saturated aqueous solution of sodium iodide.

-

Heat the palladium nitrate solution to approximately 80°C.[1]

-

Slowly add the sodium iodide solution to the heated palladium nitrate solution with constant stirring.

-

A black precipitate of this compound will form immediately.

-

Continue stirring at 80°C for a defined period to ensure complete precipitation.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by vacuum filtration through a Büchner funnel.

-

Wash the precipitate thoroughly with deionized water to remove any unreacted salts and byproducts.

-

Dry the collected this compound in a desiccator or a vacuum oven at a low temperature to yield a fine black powder.

-

Quantitative Data:

| Parameter | Value/Range | Reference |

| Purity | Commercially available up to 99.998% | |

| Yield | Typically high due to the low solubility of the product. | |

| Melting Point | 350 °C (decomposes) | [1] |

| Density | 6.003 g/cm³ | [1] |

Reaction Workflow:

Direct Combination of Elements

This method is employed for the synthesis of the high-temperature α-polymorph of this compound. It involves the direct reaction of palladium metal with iodine vapor at elevated temperatures.

Experimental Protocol:

-

Materials:

-

High-purity Palladium metal (powder or sponge)

-

Iodine (I₂) crystals

-

Quartz tube

-

Tube furnace

-

-

Procedure:

-

Place a stoichiometric amount of palladium metal and iodine crystals in a quartz tube.

-

Evacuate the tube and seal it under vacuum to prevent oxidation of palladium and sublimation of iodine at lower temperatures.

-

Place the sealed quartz tube in a tube furnace.

-

Gradually heat the furnace to a temperature above 600°C.[1]

-

Maintain this temperature for several hours to ensure the complete reaction between the palladium and iodine vapor.

-

After the reaction is complete, cool the furnace slowly to room temperature to allow for the formation of crystalline α-Palladium(II) iodide.

-

Carefully open the quartz tube in a fume hood to retrieve the product.

-

Quantitative Data:

| Parameter | Value/Range | Reference |

| Reaction Temperature | > 600 °C | [1] |

| Product Polymorph | α-PdI₂ | [1] |

| Crystal Structure | Orthorhombic | [1] |

Reaction Workflow:

References

Palladium(II) Iodide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of Palladium(II) Iodide (PdI₂). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data, detailed experimental methodologies, and visual representations of key processes.

Physical Properties

This compound is an inorganic compound that appears as black crystals.[1][2][3][4] It is commercially available, though less common than palladium(II) chloride. PdI₂ is known to exist in three polymorphic forms: α, β, and γ.[1] The α-modification possesses an orthorhombic crystal structure.[1]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | PdI₂ | [1][2][3] |

| Molar Mass | 360.23 g/mol | [2][3][5] |

| Appearance | Black crystals/powder | [3][4] |

| Density | 6.003 g/cm³ | [2][3][4] |

| Melting Point | 350 °C (decomposes) | [1][2][3][4][6] |

| Boiling Point | Not applicable (decomposes) | [3][4] |

| Crystal Structure (α-form) | Orthorhombic | [1] |

| Space Group (α-form) | Pnmn | [1] |

Solubility

This compound is notable for its poor solubility in water and most organic solvents.[1][2][5][6] However, it exhibits solubility in the presence of certain reagents.

| Solvent | Solubility | References |

| Water | Insoluble | [1][2][4][5] |

| Ethanol | Insoluble | [2][7] |

| Diethyl ether | Insoluble | [2][6][7] |

| Dilute Nitric Acid | Insoluble | [2][6][7] |

| Dilute Hydrochloric Acid | Insoluble | [2][6][7] |

| Ammonia | Soluble | [2][6][7] |

| Methyl Acetate | Soluble | [2][6][7] |

| Potassium Iodide Solution | Soluble | [2][6][7] |

| Hydriodic Acid | Slightly soluble | [2][6][7] |

| Concentrated Nitric Acid | Slightly soluble | [2][6][7] |

Chemical Properties and Reactivity

This compound serves as a versatile reagent and catalyst in various chemical transformations. Its reactivity is characterized by its interactions with coordinating ligands and its role in catalytic cycles.

A key reaction of PdI₂ is its dissolution in a solution containing excess iodide ions to form the stable tetraiodopalladate(II) anion, [PdI₄]²⁻.[1] This complex formation is a common method to bring palladium into an aqueous solution.

Catalytic Activity

PdI₂ is an effective catalyst, particularly in the field of organic synthesis. It is utilized in a range of reactions, including:

-

Oxidative Carbonylation: PdI₂-based catalytic systems are efficient in various carbonylation processes, including the synthesis of maleic diesters and cyclic carbonates.[1]

-

Heck Reaction: Palladium-catalyzed carbon-carbon bond formation between aryl or vinyl halides and activated alkenes.[8][9]

-

Suzuki-Miyaura Coupling: A cross-coupling reaction between organoboron compounds and organic halides, widely used for the synthesis of biaryl compounds.[10][11]

-

Hydroamination: The addition of an N-H bond across a carbon-carbon multiple bond.

-

Synthesis of Unsymmetrical Ureas: PdI₂ is involved in the synthesis of both symmetrical and unsymmetrical ureas.[6][7]

Thermal Decomposition

This compound decomposes upon heating to its melting point of 350 °C.[1][2][3][4][6] The thermal decomposition of palladium(II) complexes can lead to the formation of metallic palladium.

Experimental Protocols

This section outlines generalized methodologies for key experiments related to the characterization and application of this compound.

Synthesis of this compound

A common laboratory-scale synthesis of PdI₂ involves the precipitation from a palladium salt solution.

Procedure:

-

A dilute solution of palladium in nitric acid is prepared.

-

A solution of sodium iodide is added to the palladium solution.

-

The reaction mixture is heated to approximately 80 °C.[1]

-

The resulting black precipitate of this compound is collected by filtration, washed with water, and dried.

Alternatively, the α-polymorph can be synthesized by the direct reaction of elemental palladium and iodine at temperatures exceeding 600 °C.[1]

Characterization by Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique to confirm the crystalline phase and purity of PdI₂.

Methodology:

-

A small amount of the finely ground PdI₂ powder is placed onto a sample holder.

-

The sample is mounted in a powder X-ray diffractometer.

-

The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present.

Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of PdI₂.

Methodology:

-

A small, accurately weighed sample of PdI₂ (typically 5-10 mg) is placed in a TGA crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of weight loss versus temperature, revealing the decomposition temperature.

Catalytic Application: Suzuki-Miyaura Cross-Coupling

The following provides a general workflow for a PdI₂-catalyzed Suzuki-Miyaura reaction.

Procedure:

-

To a reaction vessel, add the aryl halide, the boronic acid derivative, a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent (e.g., dioxane/water or THF/water).

-

Purge the mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the this compound catalyst (and a phosphine (B1218219) ligand if required).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC).

-

After cooling to room temperature, the reaction mixture is worked up by extraction and purified by column chromatography to isolate the biaryl product.[10]

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes involving palladium catalysis.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Heck reaction.

References

- 1. mdpi.com [mdpi.com]

- 2. TCI Practical Example: Palladium(II) Acetate-catalyzed Heck Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. Green Synthesis of Pd Nanoparticles for Sustainable and Environmentally Benign Processes [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Metabolic Aspects of Palladium(II) Potential Anti-Cancer Drugs [frontiersin.org]

- 8. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]

- 9. Heck Reaction [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Yoneda Labs [yonedalabs.com]

Unraveling the Structure of Palladium(II) Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Palladium(II) iodide (PdI₂), a key inorganic compound with applications in catalysis and material synthesis. Understanding its structural nuances is critical for leveraging its chemical properties. This document outlines the known polymorphs of PdI₂, their crystallographic data, detailed synthesis protocols, and the analytical workflow for their characterization.

Introduction to this compound Polymorphism

This compound is a black, crystalline solid that is insoluble in water.[1] It is known to exist in at least three distinct polymorphic forms: α-PdI₂, β-PdI₂, and γ-PdI₂.[1] Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of materials science, as different polymorphs of the same compound can exhibit varied physical and chemical properties, including stability, solubility, and reactivity. The α and β forms are well-characterized crystalline structures, while the γ-form is considered to be nearly amorphous.[1]

Crystal Structure of PdI₂ Polymorphs

The two primary crystalline forms of this compound, α-PdI₂ and β-PdI₂, have been characterized by single-crystal and powder X-ray diffraction techniques.

α-Palladium(II) Iodide

The α-polymorph is the high-temperature phase of PdI₂. Its structure is orthorhombic, belonging to the space group Pnmn. In this structure, palladium atoms are coordinated in a square planar geometry by four iodine atoms. These square planar [PdI₄] units are linked together to form a layered structure.

β-Palladium(II) Iodide

The β-polymorph represents a more stable form at lower temperatures. It crystallizes in the monoclinic system with the space group P2₁/c. Similar to the alpha form, the fundamental structural motif is the square planar [PdI₄] unit. However, the arrangement and stacking of these units differ, leading to a different crystal symmetry and density.

Quantitative Crystallographic Data

The crystallographic data for the α and β polymorphs of this compound are summarized in the tables below for clear comparison.

Table 1: Crystallographic Data for α-Palladium(II) Iodide

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnmn |

| a (Å) | 6.687 |

| b (Å) | 8.000 |

| c (Å) | 3.798 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Formula Units (Z) | 2 |

Data sourced from Thiele, G. et al.

Table 2: Crystallographic Data for β-Palladium(II) Iodide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.797 |

| b (Å) | 10.903 |

| c (Å) | 6.881 |

| α (°) | 90 |

| β (°) | 102.8 |

| γ (°) | 90 |

| Formula Units (Z) | 4 |

Data sourced from Thiele, G. et al.

Experimental Protocols

Detailed methodologies for the synthesis of PdI₂ polymorphs and their subsequent analysis by X-ray diffraction are crucial for reproducible research.

Synthesis of this compound Polymorphs

Protocol 4.1.1: Synthesis of α-PdI₂ (High-Temperature Phase)

-

Reactants: Elemental Palladium (Pd) powder and elemental Iodine (I₂).

-

Procedure: A stoichiometric mixture of palladium and iodine is sealed in an evacuated quartz ampoule.

-

Reaction Conditions: The ampoule is heated in a tube furnace to a temperature exceeding 600 °C.[1]

-

Cooling: The ampoule is slowly cooled to room temperature to allow for the formation of α-PdI₂ crystals.

-

Isolation: The resulting black crystalline product is collected from the ampoule.

Protocol 4.1.2: Synthesis of γ-PdI₂ and Transformation to β-PdI₂

-

Reactants: Tetrachloropalladate(II) solution (H₂PdCl₄) and an aqueous solution of an iodide salt (e.g., KI or NaI).

-

Procedure for γ-PdI₂: An aqueous solution of the iodide salt is added to the H₂PdCl₄ solution at room temperature with stirring. A black, amorphous-like precipitate of γ-PdI₂ immediately forms.[1]

-

Isolation of γ-PdI₂: The precipitate is collected by filtration, washed with deionized water, and dried under vacuum.

-

Transformation to β-PdI₂: The obtained γ-PdI₂ powder is suspended in a dilute solution of hydroiodic acid (HI). The suspension is heated to approximately 140 °C.[1] This thermal treatment in an iodide-rich environment facilitates the phase transformation from the metastable γ-form to the more stable crystalline β-form.

-

Isolation of β-PdI₂: The resulting crystalline β-PdI₂ is collected by filtration, washed, and dried.

Crystal Structure Analysis by X-ray Diffraction (XRD)

This protocol provides a general workflow for single-crystal X-ray diffraction.

-

Crystal Selection and Mounting: A suitable single crystal of PdI₂ (typically < 0.5 mm in all dimensions) with well-defined faces and no visible defects is selected under a polarizing microscope. The crystal is mounted on a cryoloop or a glass fiber using a minimal amount of oil or epoxy.

-

Data Collection: The mounted crystal is placed on a goniometer head in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (commonly 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and potential crystal degradation. The diffractometer, equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS), collects a series of diffraction images as the crystal is rotated through various angles.

-

Data Processing: The collected raw diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves indexing the diffraction spots to determine the unit cell parameters and crystal system, integrating the intensities of the reflections, and applying corrections for factors such as Lorentz-polarization effects and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods (e.g., using SHELXT). This initial step provides a preliminary model of the atomic positions. The structural model is then refined against the experimental diffraction data using full-matrix least-squares techniques (e.g., using SHELXL). This iterative process adjusts atomic coordinates, and anisotropic displacement parameters until the calculated diffraction pattern shows the best possible agreement with the experimental data.

-

Validation and Finalization: The final refined structure is validated using tools like PLATON or CheckCIF to ensure its chemical and geometric sensibility. The final crystallographic data are typically reported in a Crystallographic Information File (CIF).

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the synthesis pathways and the analytical workflow.

Caption: Synthesis pathways for the α, β, and γ polymorphs of this compound.

References

A Technical Guide to the Thermodynamic Properties of Palladium(II) Iodide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available thermodynamic data for Palladium(II) iodide (PdI₂). It includes key thermodynamic parameters, detailed experimental methodologies for their determination, and visualizations of relevant chemical and logical processes. This information is crucial for understanding the stability, reactivity, and potential applications of PdI₂ in fields ranging from materials science to catalysis in pharmaceutical development.

Core Thermodynamic and Physical Data

This compound is a black, crystalline solid that is insoluble in water.[1][2] Understanding its thermodynamic properties is essential for predicting its behavior in chemical reactions, assessing its stability under various conditions, and designing synthetic routes. The formation of this compound from its constituent elements in their standard states is an exothermic process, as indicated by its negative enthalpy of formation.

The standard formation reaction is given by: Pd(s) + I₂(s) → PdI₂(s)

A summary of the key quantitative data is presented in the table below.

| Property | Symbol | Value | Units | Citations |

| Standard Molar Enthalpy of Formation | ΔfH⁰ | -63 | kJ/mol | |

| Standard Molar Entropy | S⁰ | Data not readily available | J/(mol·K) | |

| Standard Gibbs Free Energy of Formation | ΔfG⁰ | Data not readily available | kJ/mol | |

| Molar Mass | M | 360.23 | g/mol | [2][3][4] |

| Density | ρ | 6.003 | g/cm³ at 25°C | [2][3] |

| Decomposition Temperature | Td | 350 | °C | [2][3] |

| Heat Capacity | Cp | Data not readily available | J/(mol·K) |

Note: Values for Standard Molar Entropy (S⁰) and Standard Gibbs Free Energy of Formation (ΔfG⁰) are not commonly listed in standard thermodynamic databases for PdI₂. They must be determined experimentally or calculated using the Gibbs-Helmholtz equation, as detailed in the following sections.

Fundamental Thermodynamic Relationships

The spontaneity and equilibrium of chemical reactions are governed by the interplay of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). The Gibbs free energy change is the ultimate criterion for determining if a reaction will proceed spontaneously at constant temperature and pressure.

The relationship is defined by the Gibbs-Helmholtz equation: ΔG = ΔH - TΔS

Where:

-

ΔG is the change in Gibbs free energy. A negative value indicates a spontaneous process.

-

ΔH is the change in enthalpy, representing the heat absorbed or released.

-

T is the absolute temperature in Kelvin.

-

ΔS is the change in entropy, representing the change in disorder or randomness of the system.

Experimental Methodologies

The direct measurement of the standard enthalpy of formation (ΔfH⁰) for a compound like PdI₂ can be challenging. Therefore, indirect methods, primarily solution calorimetry combined with Hess's Law, are typically employed.

Determination of ΔfH⁰ via Solution Calorimetry

Solution calorimetry measures the heat evolved or absorbed when a substance dissolves in a solvent.[5][6] By designing a series of dissolution reactions whose sum corresponds to the formation reaction of the target compound, the enthalpy of formation can be calculated using Hess's Law.

Principle: Hess's Law states that the total enthalpy change for a reaction is independent of the pathway taken. For PdI₂, a hypothetical thermochemical cycle could involve dissolving the reactants (Pd metal, I₂ solid) and the product (PdI₂ solid) in a suitable solvent (e.g., an aqueous solution of a complexing agent that ensures complete dissolution) and measuring the respective heats of solution (q₁, q₂, q₃).

Hypothetical Reaction Scheme:

-

Pd(s) + Solvent → Pd(solvated)²⁺ + ... (ΔH₁)

-

I₂(s) + Solvent → 2I(solvated)⁻ + ... (ΔH₂)

-

PdI₂(s) + Solvent → Pd(solvated)²⁺ + 2I(solvated)⁻ + ... (ΔH₃)

The standard enthalpy of formation (ΔfH⁰) for PdI₂(s) can then be calculated as: ΔfH⁰(PdI₂) = ΔH₁ + ΔH₂ - ΔH₃

Detailed Protocol:

-

Calorimeter Calibration: A coffee-cup or Dewar-type calorimeter is calibrated by measuring the temperature change from a process with a known enthalpy change or by mixing known quantities of hot and cold water to determine the heat capacity of the calorimeter (C_cal).[7][8][9]

-

Sample Preparation: High-purity samples of palladium metal, solid iodine, and synthesized this compound are weighed accurately (to ±0.0001 g).

-

Solvent Preparation: A specific volume of a suitable solvent is placed in the calorimeter, and its initial temperature (T_initial) is monitored until it stabilizes.

-

Measurement of Heat of Solution (q₁): The weighed palladium sample is added to the solvent. The solution is stirred continuously, and the temperature is recorded at regular intervals until a maximum or minimum temperature (T_final) is reached and stabilized.[7][10]

-

Measurement of Heats of Solution (q₂ and q₃): Step 4 is repeated independently for the iodine and this compound samples.

-

Calculation: For each experiment, the heat absorbed by the solution and calorimeter (q_sol) is calculated using the formula: q_sol = (m_sol × c_sol + C_cal) × ΔT Where m_sol is the mass of the solution, c_sol is its specific heat capacity, and ΔT = T_final - T_initial.

-

The enthalpy of the reaction (q_rxn) is the negative of the heat absorbed by the solution (q_rxn = -q_sol).[6]

-

The molar enthalpy change (ΔH) for each dissolution is found by dividing q_rxn by the number of moles of the solute.

-

Hess's Law Application: The calculated molar enthalpies (ΔH₁, ΔH₂, ΔH₃) are used in the thermochemical cycle to determine the final ΔfH⁰ for PdI₂.

Application in Catalysis: The Cross-Coupling Cycle

Palladium compounds, including those formed in-situ from or related to PdI₂, are paramount catalysts in organic synthesis, particularly for forming carbon-carbon and carbon-heteroatom bonds.[2] Thermodynamic data helps in understanding catalyst stability and the energy landscape of the catalytic cycle. A prime example is the palladium-catalyzed cross-coupling reaction, which often involves an aryl halide (like an aryl iodide) as a substrate.

The general mechanism involves a Pd(0)/Pd(II) cycle:

-

Oxidative Addition: A low-valent Pd(0) complex reacts with an aryl iodide (Ar-I), breaking the C-I bond and oxidizing the metal to a Pd(II) species.[11][12]

-

Transmetalation: The aryl group on a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the iodide.[11]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled as the final product (Ar-R), regenerating the Pd(0) catalyst, which re-enters the cycle.[12]

Conclusion

This guide has summarized the core thermodynamic and physical data available for this compound. While the standard enthalpy of formation is known, other key parameters such as standard molar entropy and Gibbs free energy of formation require experimental determination. The outlined methodology of solution calorimetry, grounded in Hess's Law, provides a robust framework for obtaining these values. Understanding these thermodynamic properties is not merely academic; it is fundamental to predicting the material's stability and reactivity, which is critical for its application in advanced materials and as a catalyst in the synthesis of complex molecules relevant to the pharmaceutical industry.

References

- 1. Gibbs–Helmholtz equation - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound 97 7790-38-7 [sigmaaldrich.com]

- 4. This compound, 99.9% (metals basis), Pd 28% min 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Experimental formation enthalpies for intermetallic phases and other inorganic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. moorparkcollege.edu [moorparkcollege.edu]

- 7. web.colby.edu [web.colby.edu]

- 8. chm.uri.edu [chm.uri.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mhchem.org [mhchem.org]

- 11. nobelprize.org [nobelprize.org]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Historical Preparation of Palladium(II) Iodide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the preparation of Palladium(II) iodide (PdI₂), a compound of significant interest in catalysis and materials science. The document provides a detailed overview of the seminal methods, complete with experimental protocols and quantitative data, offering valuable insights into the evolution of palladium chemistry.

Precipitation from Aqueous Solution: The Gravimetric Method

One of the earliest and most historically significant methods for preparing this compound was through precipitation from an aqueous solution of a palladium salt using an iodide salt. This method formed the basis for the gravimetric determination of palladium, highlighting its quantitative nature.

Experimental Protocol based on Beamish and Dale (1938)

This protocol is adapted from the work of F. E. Beamish and J. Dale, who refined the gravimetric analysis of palladium using potassium iodide.

Objective: To precipitate this compound quantitatively from a solution of a palladium salt.

Reagents:

-

Palladium chloride (PdCl₂) or another soluble palladium salt

-

Potassium iodide (KI) solution (1% w/v)

-

Dilute hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Preparation of the Palladium Solution: A known quantity of the palladium salt is dissolved in distilled water. A small amount of dilute hydrochloric acid is added to ensure the complete dissolution of the palladium salt and to prevent the formation of basic salts. The solution should be diluted to a considerable volume with hot water.

-

Precipitation: The palladium solution is heated to boiling. A 1% solution of potassium iodide is then added slowly, with constant stirring, until no further precipitation is observed. An excess of the potassium iodide solution should be avoided as it can lead to the formation of soluble complex iodides.

-

Digestion of the Precipitate: The suspension is kept on a steam bath for a considerable time to allow the precipitate to coagulate and become more easily filterable.

-

Filtration and Washing: The black precipitate of this compound is collected on a weighed Gooch or sintered glass crucible. The precipitate is washed with hot water until the filtrate is free from soluble iodides.

-

Drying and Weighing: The crucible and precipitate are dried in an oven at a temperature of 100-110 °C to a constant weight. The weight of the this compound is then determined.

Reaction Workflow:

Caption: Workflow for the precipitation of this compound.

Quantitative Data

| Parameter | Value/Observation | Reference |

| Precipitating Agent | 1% Potassium Iodide Solution | Beamish and Dale (1938) |

| Form of Precipitate | Black, voluminous | Original observations |

| Drying Temperature | 100-110 °C | Beamish and Dale (1938) |

| Quantitative Yield | Close to 100% for gravimetric analysis | Assumed for the method |

Direct Combination of Elements: High-Temperature Synthesis of α-Palladium(II) Iodide

The α-polymorph of this compound can be synthesized by the direct reaction of elemental palladium and iodine at elevated temperatures. This method yields a crystalline product with a distinct structure.

Experimental Protocol

This protocol is based on general high-temperature synthesis methods for inorganic halides.

Objective: To synthesize α-Palladium(II) iodide by the direct reaction of its constituent elements.

Materials:

-

Palladium metal powder or sponge

-

Iodine crystals

-

Quartz tube

-

Tube furnace

Procedure:

-

Stoichiometric Mixture: A stoichiometric amount of palladium metal and iodine are placed in a quartz tube.

-

Sealing the Tube: The tube is evacuated and sealed under vacuum to prevent oxidation and sublimation of iodine at high temperatures.

-

Heating: The sealed tube is placed in a tube furnace and heated to a temperature above 600 °C.[1] The reaction is typically carried out for several hours to ensure complete reaction.

-

Cooling: The furnace is slowly cooled to room temperature.

-

Product Recovery: The quartz tube is carefully opened to recover the crystalline α-Palladium(II) iodide.

Reaction Pathway:

Caption: High-temperature synthesis of α-Palladium(II) iodide.

Quantitative Data

| Parameter | Value/Observation | Reference |

| Reaction Temperature | > 600 °C | [1] |

| Product Polymorph | α-form | [1] |

| Expected Yield | High, approaching quantitative | General expectation for direct combination |

Synthesis of β- and γ-Polymorphs of this compound

The β and γ crystalline forms of this compound are typically prepared under aqueous conditions and at lower temperatures compared to the α-form.

Preparation of γ-Palladium(II) Iodide

The γ-modification is obtained as an almost amorphous powder by the addition of an iodide salt to an aqueous solution of tetrachloropalladate(II).[1]

Objective: To synthesize γ-Palladium(II) iodide.

Reagents:

-

Hydrogen tetrachloropalladate(II) (H₂PdCl₄) solution

-

An aqueous solution of an iodide salt (e.g., KI or NaI)

Procedure:

-

Precipitation: To a stirred aqueous solution of hydrogen tetrachloropalladate(II), a solution of an iodide salt is added.

-

Product Formation: A dark, almost amorphous powder of γ-Palladium(II) iodide precipitates from the solution.

-

Isolation: The precipitate is isolated by filtration, washed with water, and dried under vacuum.

Conversion of γ- to β-Palladium(II) Iodide

The β-phase can be obtained by the thermal treatment of the γ-phase in a dilute hydrogen iodide solution.[1]

Objective: To convert γ-Palladium(II) iodide to β-Palladium(II) iodide.

Materials:

-

γ-Palladium(II) iodide

-

Dilute hydrogen iodide (HI) solution

Procedure:

-

Suspension: The γ-Palladium(II) iodide powder is suspended in a dilute solution of hydrogen iodide.

-

Heating: The suspension is heated to approximately 140 °C.[1]

-

Transformation: The γ-phase transforms into the more stable β-phase under these conditions.

-

Isolation: The resulting β-Palladium(II) iodide is isolated by filtration, washed with water, and dried.

Phase Transformation Pathway:

Caption: Conversion of γ- to β-Palladium(II) iodide.

Quantitative Data

| Parameter | Value/Observation | Reference |

| Precursor for γ-PdI₂ | H₂PdCl₄ solution | [1] |

| Precipitant for γ-PdI₂ | Iodide salt solution | [1] |

| Conversion Temperature (γ to β) | ~140 °C | [1] |

| Medium for Conversion | Dilute hydrogen iodide solution | [1] |

This guide provides a foundational understanding of the historical methods employed for the synthesis of this compound. These early techniques, while perhaps less refined than modern synthetic routes, laid the groundwork for the development of palladium chemistry and its widespread application in catalysis and materials science. Researchers can leverage this historical context to inform the design of new synthetic strategies and to better understand the fundamental properties of this important inorganic compound.

References

An In-depth Technical Guide to Palladium(II) Iodide (PdI2): Properties, Applications in Catalysis, and Impact on Cellular Signaling

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Palladium(II) iodide (PdI2), a significant compound in synthetic chemistry and biomedical research. The document details its fundamental chemical properties, offers in-depth experimental protocols for its application in catalysis, and explores its influence on critical cellular signaling pathways relevant to drug discovery.

Core Properties of this compound

This compound is an inorganic compound that serves as a precursor and catalyst in various chemical transformations.[1] While less common than its chloride counterpart, its unique reactivity makes it valuable in specific synthetic contexts.

Quantitative Data Summary

The essential physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | References |

| CAS Number | 7790-38-7 | [1][2][3][4][5] |

| Molecular Formula | PdI2 | [2][3][6] |

| Molecular Weight | 360.23 g/mol | [2][3][4][5][6] |

| Appearance | Black powder/crystals | [1] |

| Density | 6.003 g/cm³ | [1] |

| Melting Point | 350 °C (decomposes) | [1] |

| Solubility | Insoluble in water. Soluble in ammonia, methyl acetate (B1210297), and potassium iodide solutions. | [1][6] |

Applications in Pharmaceutical Synthesis: Cross-Coupling Reactions

Palladium catalysts are cornerstones of modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular frameworks.[7][8] PdI2, or more commonly its in-situ generated active species from Pd(II) precursors, is pivotal in catalyzing key carbon-carbon bond-forming reactions such as the Suzuki-Miyaura and Heck couplings.[9][10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for synthesizing biaryl compounds, a common motif in drug molecules. The reaction couples an organoboron species with an aryl or vinyl halide.

This protocol is adapted from established procedures using a Pd(II) precursor, which can be generated from sources like Pd(OAc)2.

Materials:

-

Aryl bromide (1.0 mmol)

-

Arylboronic acid (1.5 mmol)

-

Palladium(II) acetate [Pd(OAc)2] (0.01 mmol, 1 mol%)

-

Triphenylphosphine [PPh3] (0.02 mmol, 2 mol%)

-

Potassium carbonate (K2CO3) (2.0 mmol)

-

1,4-Dioxane (B91453) (6 mL)

-

Water (1.5 mL)

-

An inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)2 (0.01 mmol), PPh3 (0.02 mmol), and K2CO3 (2.0 mmol).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Add degassed 1,4-dioxane (6 mL) and degassed water (1.5 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 4-12 hours), cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired biaryl compound.

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The process begins with the reduction of the Pd(II) precatalyst to the active Pd(0) species.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, a structure frequently found in pharmacologically active compounds.

This protocol is adapted from a procedure using a ligand-free PdCl2 catalyst system in an aqueous medium.[6]

Materials:

-

Arylboronic acid (0.6 mmol)

-

Alkene (e.g., tert-butyl acrylate) (0.4 mmol)

-

Palladium(II) chloride (PdCl2) (0.02 mmol, 5 mol%)

-

Copper(II) sulfate (CuSO4) (0.8 mmol)

-

Potassium carbonate (K2CO3) (0.8 mmol)

-

Tetrabutylammonium bromide (TBAB) (0.5 g)

-

Water (0.5 g)

Procedure:

-

Add the arylboronic acid (0.6 mmol), alkene (0.4 mmol), PdCl2 (0.02 mmol), CuSO4 (0.8 mmol), K2CO3 (0.8 mmol), TBAB (0.5 g), and water (0.5 g) to a Schlenk tube.

-

Charge the tube with air and stir the reaction mixture in an oil bath at 85 °C.

-

Monitor the reaction for 10 hours or until completion by TLC.

-

After completion, cool the mixture to room temperature.

-

Dilute the mixture with diethyl ether (15 mL) and wash with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the substituted alkene.[6]

The mechanism of the Heck reaction involves a palladium(0) catalyst that undergoes oxidative addition, migratory insertion, and β-hydride elimination.

Catalytic cycle of the Mizoroki-Heck reaction.

Role in Modulating Cellular Signaling Pathways

Palladium complexes have garnered significant interest in drug development, not only as catalysts but also as potential therapeutic agents, particularly in oncology. Their mechanism of action often involves the modulation of critical cellular signaling pathways that control cell survival, proliferation, and inflammation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial regulator of inflammatory responses and cell survival. Its dysregulation is a hallmark of many cancers. Certain palladium complexes have been shown to exert anti-cancer effects by inhibiting this pathway.

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory signals lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This releases NF-κB to translocate to the nucleus and activate gene transcription. Palladium complexes can intervene by inhibiting the IKK complex, thereby preventing IκB degradation and keeping NF-κB sequestered in the cytoplasm.

Inhibition of the canonical NF-κB pathway by a palladium complex.

Disruption of PI3K/Akt Signaling

The PI3K/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. It is frequently hyperactivated in cancer. Studies have demonstrated that certain palladium(II) complexes can suppress angiogenesis and induce cell death by inhibiting key components of this pathway.[9]

Specifically, a palladium(II) saccharinate complex of terpyridine has been shown to inhibit the phosphorylation of signaling regulators downstream of VEGFR2, including FAK, Src, Akt, and ERK1/2.[9] This disruption blocks pro-survival signals and can lead to apoptosis in cancer cells.

Inhibition of the PI3K/Akt signaling pathway by a palladium(II) complex.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Heck Reaction [organic-chemistry.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Palladium (II) complex and thalidomide intercept angiogenic signaling via targeting FAK/Src and Erk/Akt/PLCγ dependent autophagy pathways in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Palladium(II) Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Palladium(II) iodide (PdI₂). The information presented herein is intended to support research, development, and application activities where the dissolution of this compound is a critical parameter. This document consolidates available qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides visual representations of key concepts.

Executive Summary

This compound is a black powder with the chemical formula PdI₂. It is a key precursor in various catalytic processes and in the synthesis of other palladium compounds. A thorough understanding of its solubility is crucial for its effective use in both aqueous and non-aqueous systems. This guide establishes that while PdI₂ is generally insoluble in water and common organic solvents, its solubility can be achieved in specific solvent systems through the formation of soluble complexes.

Solubility Profile of this compound

The solubility of this compound is highly dependent on the solvent's ability to form stable coordination complexes with the palladium(II) ion. The data compiled from various chemical data sources is summarized below.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in a range of common and specialized solvents.

| Solvent System | Solubility Description | Notes | Citation |

| Water (H₂O) | Insoluble | Confirmed by a very low solubility product constant (Kso).[1][2] | |

| Ethanol | Insoluble | [3][4] | |

| Diethyl Ether | Insoluble | [3][4] | |

| Diluted Nitric Acid (HNO₃) | Insoluble | [3][4] | |

| Diluted Hydrochloric Acid (HCl) | Insoluble | [3][4] | |

| General Organic Solvents | Generally Insoluble | Some sources claim solubility in "organic solvents," but this is contradicted by more specific data.[5][6] | |

| Ammonia (B1221849) Solution (NH₃) | Soluble | Formation of soluble ammine complexes. | [3][4] |

| Methyl Acetate | Soluble | [3][4] | |

| Potassium Iodide Solution (KI) | Soluble | Formation of the soluble tetraiodopalladate(II) anion, [PdI₄]²⁻.[2] | |

| Hydriodic Acid (HI) | Slightly Soluble | [3][4] | |

| Hot Concentrated Nitric Acid (HNO₃) | Slightly Soluble | [3][4] |

Quantitative Solubility Data

Quantitative solubility data for this compound is scarce in readily available literature. The most definitive quantitative measure of its insolubility in water is its solubility product constant (Ksp).

-

Aqueous Solution: The solubility product (Kso) for PdI₂(s) has been determined to be (7±3) × 10⁻³² M³, highlighting its extremely low solubility in pure water.[7][8][9]

No specific numerical solubility values (e.g., in g/100 mL or mol/L) were found for solvents in which it is considered soluble, such as ammonia, methyl acetate, or potassium iodide solutions. This suggests that the dissolution in these solvents is a reactive process, leading to the formation of new, soluble species.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent system. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment

-

This compound (99.9% purity)

-

Solvent of interest (e.g., aqueous ammonia solution of known concentration)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for palladium quantification

-

Syringe filters (0.22 µm)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess solid is necessary to ensure that the solution becomes saturated.

-

Place the container in a thermostatic shaker or water bath set to a constant, recorded temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring solid particles, it is advisable to use a syringe fitted with a 0.22 µm filter.

-

Transfer the clear, saturated solution to a volumetric flask and dilute with an appropriate solvent to a concentration suitable for analysis.

-

-

Quantification of Dissolved Palladium:

-

Analyze the diluted solution for its palladium concentration using a calibrated ICP-OES or AAS instrument.

-

Record the concentration of palladium in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of palladium in the original saturated solution, taking into account the dilution factor.

-

Convert the palladium concentration to the solubility of this compound in the desired units (e.g., g/100 mL or mol/L) using the molar mass of PdI₂ (360.23 g/mol ).

-

Visualizations

Dissolution Mechanism in Potassium Iodide Solution

The solubility of this compound in potassium iodide solution is a classic example of complex ion formation leading to the dissolution of an otherwise insoluble salt.

Caption: Dissolution of PdI₂ via complex formation.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for solubility determination.

Conclusion

This compound exhibits poor solubility in water and common organic solvents. However, it can be effectively dissolved in coordinating solvents such as aqueous ammonia, methyl acetate, and potassium iodide solutions, where it forms soluble complexes. For applications requiring the dissolution of PdI₂, the use of such complex-forming solvent systems is essential. The provided experimental protocol offers a robust framework for researchers to quantitatively determine the solubility of this compound in novel solvent systems relevant to their specific applications in catalysis and materials science.

References

- 1. scribd.com [scribd.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, 99.9% (metals basis), Pd 28% min 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 7790-38-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. portal.research.lu.se [portal.research.lu.se]

- 8. researchgate.net [researchgate.net]

- 9. Stabilities, Solubility and Kinetics and Mechanism for Formation and Hydrolysis of some Palladium(II) and Platinum(II) Iodo Complexes in Aqueous Solution | Lund University Publications [lup.lub.lu.se]

Palladium(II) Iodide: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for Palladium(II) iodide (PdI₂). The following sections detail the toxicological properties, occupational exposure limits, safe handling procedures, emergency protocols, and waste disposal of this compound, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a black, crystalline solid that is insoluble in water.[1] It is a key precursor and catalyst in various chemical syntheses. A summary of its key physical and chemical properties is provided below.

| Property | Value |

| Chemical Formula | PdI₂ |

| Molar Mass | 360.23 g/mol [2] |

| Appearance | Black crystals[1] |

| Density | 6.003 g/cm³ at 25 °C[2] |

| Melting Point | 350 °C (decomposes)[1][2] |

| Solubility | Insoluble in water[1] |

| CAS Number | 7790-38-7[2] |

Toxicological Data and Hazard Identification

This compound is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and respiratory sensitization.[3]

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

Acute Toxicity

| Compound | Route | Species | Value |

| Palladium(II) chloride | Oral | Rat | 2704 mg/kg |

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits established for this compound by major regulatory bodies such as OSHA, NIOSH, or ACGIH. However, general limits for palladium and its compounds, as well as for nuisance dust, should be observed.

| Agency | Substance | Limit |

| OSHA | Inert or Nuisance Dust (Respirable fraction) | 5 mg/m³ |

| OSHA | Inert or Nuisance Dust (Total dust) | 15 mg/m³ |

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

Experimental Protocols: General Handling Procedure

The following is a general protocol for handling this compound in a laboratory setting. This should be adapted to the specific requirements of the experiment.

-

Preparation:

-

Ensure the work area (fume hood) is clean and uncluttered.

-

Assemble all necessary glassware and equipment.

-

Don the appropriate PPE as outlined in Section 3.2.

-

-

Weighing and Transfer:

-

Weigh the required amount of this compound in a tared, sealed container to minimize dust generation.

-

If transferring the solid, do so carefully to avoid creating airborne dust. Use a spatula or powder funnel.

-

-

Reaction Setup:

-

Add the this compound to the reaction vessel within the fume hood.

-

If the reaction is air-sensitive, utilize Schlenk line or glovebox techniques.

-

-

Post-Reaction:

-

Quench the reaction safely according to the specific experimental procedure.

-

Clean all glassware thoroughly.

-

-

Waste Disposal:

-

Dispose of all waste containing this compound as hazardous waste in a clearly labeled, sealed container.

-

Emergency Procedures

First Aid Measures

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If ingested: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response Workflow

A logical workflow for handling a this compound spill is crucial to ensure safety and minimize contamination.

Caption: Workflow for a this compound spill response.

Storage and Disposal

Storage

-

Store this compound in a tightly closed container.

-

Keep the container in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as acids and strong oxidizing agents.

Disposal

-

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in a designated, sealed, and clearly labeled container.

-

Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

General Laboratory Safety Workflow

The following diagram illustrates a general workflow for safely working with this compound in a laboratory setting.

Caption: General workflow for safe laboratory use of this compound.

Incompatible Materials and Hazardous Decomposition Products

-

Incompatible Materials: Avoid contact with strong acids and oxidizing agents.

-

Hazardous Decomposition Products: Thermal decomposition may produce hydrogen iodide and palladium oxides.

References

Palladium(II) Iodide: A Technical Guide to Commercial Availability, Synthesis, and Characterization for Researchers

For researchers, scientists, and drug development professionals, Palladium(II) iodide (PdI2) presents a versatile yet less common alternative to its chloride counterpart in the realm of palladium chemistry. This guide provides an in-depth overview of its commercial availability, detailed experimental protocols for its synthesis and characterization, and insights into its applications, particularly in areas relevant to drug discovery and development.

This compound is a black, crystalline powder that is insoluble in water.[1] It serves as a precursor for various palladium catalysts and materials. While not as frequently utilized as Palladium(II) chloride, its unique properties make it a valuable reagent in specific synthetic transformations.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, catering to both research and industrial needs. Purity levels typically range from 97% to as high as 99.999% (5N) on a metals basis. The compound is generally supplied as a powder.

A summary of representative commercial offerings is provided in the table below. Prices are subject to change and depend on the supplier, purity, and quantity ordered.

| Supplier | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 97% | 2 g | $194.00 |

| Strem Chemicals | 99% | 1 g | $82.00 |

| Strem Chemicals | 99% | 5 g | $327.00 |

| Thermo Scientific (Alfa Aesar) | 99.9% (metals basis) | 2 g | $233.00 |

| Chem-Impex | ≥ 99.99% | 250 mg | $55.40 |

| Chem-Impex | ≥ 99.99% | 1 g | $107.70 |

| Chem-Impex | ≥ 99.99% | 5 g | $513.10 |

| Thermo Scientific (Premion™) | 99.998% (metals basis) | 2 g | $320.65 |

| American Elements | up to 99.999% | Inquire for pricing | Inquire for pricing |

| FUNCMATER | 99.9%-99.998% | Inquire for pricing | Inquire for pricing |

| Mateck | High Purity | Inquire for pricing | Inquire for pricing |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for researchers aiming to prepare the compound in-house or verify the quality of commercial products.

Synthesis of this compound

This protocol describes the preparation of this compound from a palladium salt solution.

Materials:

-

Palladium(II) chloride (PdCl2) or another soluble palladium salt

-

Potassium iodide (KI)

-

Deionized water

-

Hydrochloric acid (HCl, concentrated)

-

Beakers

-

Stirring plate and stir bar

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Preparation of Palladium Solution: Dissolve a known quantity of Palladium(II) chloride in a minimal amount of concentrated hydrochloric acid. Dilute the solution with deionized water to a desired concentration (e.g., 0.1 M). Gentle heating may be required to facilitate dissolution.

-

Precipitation: In a separate beaker, prepare an aqueous solution of potassium iodide (e.g., 1 M). While stirring the palladium solution vigorously, slowly add the potassium iodide solution. A black precipitate of this compound will form immediately due to its low solubility.

-

Digestion: Gently heat the suspension with continuous stirring for approximately 30 minutes. This process, known as digestion, encourages the formation of larger, more easily filterable particles.

-

Isolation and Washing: Allow the precipitate to settle, then carefully decant the supernatant. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate several times with deionized water to remove any soluble impurities, followed by a final wash with ethanol (B145695) or acetone (B3395972) to aid in drying.

-

Drying: Dry the collected this compound in a drying oven at a temperature below its decomposition point (350 °C) until a constant weight is achieved.

Synthesis workflow for this compound.

Characterization of this compound

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

1. Gravimetric Analysis:

Historically, the precipitation of this compound has been used for the gravimetric determination of palladium.[1] This method can be adapted to determine the palladium content of the synthesized product.

-

A precisely weighed sample of the dried PdI2 is dissolved in a suitable solvent (e.g., aqua regia).

-

The palladium is then precipitated using a selective reagent such as dimethylglyoxime.

-

The resulting precipitate is filtered, dried, and weighed.

-

The mass of the palladium in the original sample can be calculated from the stoichiometry of the precipitate.

2. UV-Vis Spectrophotometry:

While this compound itself is insoluble, it can be converted to a soluble complex for analysis.

-

Dissolve a known amount of the synthesized PdI2 in a solution of potassium iodide to form the soluble tetraiodopalladate(II) complex ([PdI4]2-).

-

Record the UV-Vis spectrum of the resulting solution.

-

The characteristic absorption bands of the complex can be used for qualitative identification and quantitative determination by creating a calibration curve with standards of known concentration.

3. X-ray Diffraction (XRD):

XRD is a powerful technique for confirming the crystalline structure of the synthesized material.

-

A powdered sample of the dried this compound is analyzed using an X-ray diffractometer.

-

The resulting diffraction pattern, with its characteristic peaks at specific 2θ angles, can be compared to reference patterns for known polymorphs of PdI2 to confirm the identity and assess the crystallinity of the product.

Applications in Drug Development and Signaling Pathways

Palladium complexes are increasingly being investigated as potential therapeutic agents, particularly in oncology. Their mechanism of action often involves interaction with biomolecules, leading to the modulation of cellular signaling pathways. While specific studies on this compound in this context are limited, the broader class of palladium compounds has been shown to induce apoptosis and inhibit key signaling pathways in cancer cells.

For instance, certain palladium complexes have been demonstrated to inhibit the NF-κB/AKT/CREB signaling pathways, which are crucial for cancer cell survival and proliferation.[2] The inhibition of these pathways can lead to a cascade of events culminating in programmed cell death (apoptosis).

Inhibition of pro-survival signaling by a Palladium(II) complex.

The diagram above illustrates a simplified model of how a palladium complex might exert its anti-cancer effects. By inhibiting key nodes in pro-survival signaling pathways like AKT, CREB, and NF-κB, the complex can disrupt the cellular machinery that promotes cancer cell growth and survival, ultimately leading to apoptosis. This area of research holds significant promise for the development of novel metal-based drugs.

References

Gravimetric Determination of Palladium as Palladium(II) Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of palladium is critical across various scientific disciplines, including pharmaceutical development, where it is often used as a catalyst in cross-coupling reactions. While modern instrumental techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are prevalent, classical gravimetric analysis remains a fundamental and highly accurate method for the determination of elemental composition. Historically, the precipitation of palladium as palladium(II) iodide (PdI₂) has been a recognized, albeit less common, gravimetric method for its quantification.[1]

This technical guide provides a comprehensive overview of the gravimetric determination of palladium by precipitation as PdI₂. It outlines the underlying chemical principles, a detailed experimental protocol, potential interferences, and the necessary calculations to achieve accurate and precise results. This document is intended to serve as a valuable resource for researchers and analytical chemists requiring a thorough understanding of this classical analytical technique.

Principles of the Method

The gravimetric determination of palladium as PdI₂ is based on the precipitation of the sparingly soluble this compound from an aqueous solution containing palladium(II) ions upon the addition of an iodide source, typically potassium iodide (KI). The chemical reaction is as follows:

Pd²⁺(aq) + 2I⁻(aq) → PdI₂(s)

The resulting black precipitate of this compound is then carefully collected, washed, dried to a constant weight, and weighed.[1] The mass of the palladium in the original sample is then calculated based on the stoichiometry of the precipitate. The success of this method hinges on the quantitative precipitation of palladium, the purity of the precipitate, and its conversion to a stable, weighable form.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data associated with the gravimetric determination of palladium as PdI₂ are summarized in the tables below.

| Parameter | Value | Reference |

| Molecular Weight of Palladium (Pd) | 106.42 g/mol | N/A |

| Molecular Weight of this compound (PdI₂) | 360.23 g/mol | [1] |

| Gravimetric Factor (Pd/PdI₂) | 0.2954 | Calculated |

| Solubility Product (Ksp) of PdI₂ | 1.0 x 10⁻²³ | N/A |

| Property | Description | Reference |

| Appearance of PdI₂ | Black, crystalline powder | [1] |

| Solubility of PdI₂ | Insoluble in water and ethanol; Soluble in ammonia, methyl acetate, and potassium iodide solutions. | [1] |

| Decomposition Temperature of PdI₂ | 350 °C | [1] |

Experimental Protocol

The following is a detailed experimental protocol for the gravimetric determination of palladium as this compound. This protocol has been constructed based on established principles of gravimetric analysis, as specific standardized procedures for this particular method are not widely available in contemporary literature.

Reagents and Materials

-

Palladium-containing sample

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Potassium Iodide (KI), analytical grade

-

Deionized water

-

Ashless filter paper (e.g., Whatman No. 42)

-

Glass beakers

-

Graduated cylinders

-

Watch glasses

-

Glass stirring rods

-

Pipettes

-

Filter funnel

-

Wash bottle

-

Drying oven

-

Desiccator

-

Analytical balance

Sample Preparation

-

Accurately weigh a suitable amount of the palladium-containing sample, sufficient to yield approximately 100-200 mg of PdI₂ precipitate, into a 400 mL beaker.

-

Add 10 mL of aqua regia (a freshly prepared 3:1 mixture of concentrated HCl and concentrated HNO₃) to the beaker.

-

Cover the beaker with a watch glass and heat gently on a hot plate in a fume hood until the sample is completely dissolved.

-

Carefully evaporate the solution to near dryness to expel excess acids.

-

Add 5 mL of concentrated HCl and 50 mL of deionized water to the residue and warm to dissolve the palladium salts. The resulting solution should be clear.

-

Dilute the solution to approximately 200 mL with deionized water.

Precipitation

-

Heat the palladium solution to 70-80 °C.

-

Slowly, and with constant stirring, add a 5% (w/v) solution of potassium iodide (KI) to the hot palladium solution. A black precipitate of PdI₂ will form.

-

Continue adding the KI solution until no further precipitation is observed. Add a slight excess of the KI solution to ensure complete precipitation of the palladium.

Digestion of the Precipitate

-

Keep the beaker with the precipitate and supernatant on a steam bath for 1-2 hours. This process, known as digestion, promotes the formation of larger, more easily filterable crystals and reduces co-precipitation of impurities.

-

Allow the solution to cool to room temperature.

Filtration and Washing

-

Set up a filtration apparatus with a pre-weighed Gooch crucible or ashless filter paper in a funnel.

-

Decant the clear supernatant through the filter.

-

Wash the precipitate in the beaker with several small portions of a cold, dilute (0.1%) potassium iodide solution. This helps to prevent the peptization of the precipitate.

-

Transfer the precipitate to the filter using a stream of the wash solution from a wash bottle. Ensure all of the precipitate is transferred from the beaker.

-

Wash the precipitate on the filter with several small portions of cold deionized water to remove the excess KI. Test the filtrate for the presence of iodide ions by adding a few drops of silver nitrate (B79036) solution. Continue washing until the filtrate is free of iodide.

Drying and Weighing

-

Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible.

-

Dry the crucible and its contents in a drying oven at 110-120 °C for at least 2 hours, or until a constant weight is achieved.

-

Cool the crucible in a desiccator to room temperature.

-

Weigh the crucible with the dried PdI₂ precipitate accurately on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

Calculation

The percentage of palladium in the original sample can be calculated using the following formula:

% Pd = [(Mass of PdI₂ precipitate (g) × Gravimetric Factor) / Mass of sample (g)] × 100

Where the Gravimetric Factor = (Atomic weight of Pd / Molecular weight of PdI₂) = 0.2954

Interferences

Several metal ions can potentially interfere with the gravimetric determination of palladium as PdI₂ by either co-precipitating or forming insoluble iodides. It is crucial to be aware of these potential interferences and take steps to mitigate them.

| Interfering Ion | Nature of Interference | Mitigation Strategy |

| Silver (Ag⁺) | Forms a yellow precipitate of silver iodide (AgI). | Remove Ag⁺ as AgCl by adding HCl before the addition of KI. |

| Lead (Pb²⁺) | Forms a yellow precipitate of lead iodide (PbI₂). | Control the acidity of the solution; PbI₂ is more soluble in acidic conditions. |

| Copper (Cu²⁺) | Can be reduced by iodide to form a precipitate of copper(I) iodide (CuI). | Maintain a sufficiently acidic solution to minimize the reduction of Cu²⁺. |

| Platinum (Pt⁴⁺) | Can form complex iodides that may co-precipitate. | Separation of platinum prior to palladium precipitation may be necessary for high-accuracy determinations. |

| Gold (Au³⁺) | Can be reduced by iodide to metallic gold. | Prior separation of gold is recommended. |

Workflow and Signaling Pathway Diagrams

The following diagram illustrates the experimental workflow for the gravimetric determination of palladium as PdI₂.

Caption: Workflow for the gravimetric analysis of palladium as PdI₂.

Conclusion

The gravimetric determination of palladium by precipitation as this compound is a classic analytical method that, when performed with care and attention to detail, can yield highly accurate and precise results. This technique is particularly valuable in the absence of advanced instrumentation or for the validation of results obtained by other methods. A thorough understanding of the experimental parameters, potential interferences, and proper handling of the precipitate are paramount to the success of this analysis. This guide provides the necessary framework for researchers and professionals to effectively apply this gravimetric method for the quantification of palladium in a variety of sample matrices.

References

Methodological & Application

Application Notes and Protocols: Palladium(II) Iodide as a Catalyst in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Palladium(II) iodide (PdI₂) as a catalyst in various cross-coupling reactions. The following sections detail experimental protocols, present quantitative data for key reactions, and include visualizations of reaction pathways and workflows.